2,5-Bis(trimethylstannyl)thiophene
Overview
Description
2,5-Bis(trimethylstannyl)thiophene is a useful research compound. Its molecular formula is C10H20SSn2 and its molecular weight is 409.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Solar Cells
2,5-Bis(trimethylstannyl)thiophene has been utilized in the synthesis of wide band-gap polymers for use in both fullerene and non-fullerene organic solar cells. The resulting polymers demonstrated significant thermal stability and absorption maxima suitable for solar cell applications, leading to improved power conversion efficiencies (Tamilavan et al., 2018).
Electrochemical Applications
The electrochemical polymerization of 2,5-bis(trimethylsilyl)thiophene produced highly conductive films with potential applications in various electrochemical devices. This process resulted in films with properties similar to those prepared from thiophene, indicating its suitability for electrochemical applications (Masuda et al., 1992).
Optoelectronic Properties
Research into the synthesis of thiophene 1,1-dioxides using 2,5-bis(tributylstannyl)thiophene 1,1-dioxide showed promising developments in tuning optoelectronic properties. This compound was used in Stille cross-coupling reactions to create materials with varying electron-donating and electron-withdrawing substituents, influencing the reduction of these sulfone heterocycles (Tsai et al., 2013).
Photoluminescence Properties
2,5-Bis(trimethylsilyl)thiophene-S,S-dioxide, a related derivative, exhibits high-efficiency blue fluorescence emission in the solid state. The crystal structure and potential energy calculations of this material and its derivatives have been explored, highlighting its significance in the field of photoluminescence (Tedesco et al., 2001).
Electrochromic Applications
The synthesis of dithienothiophene-based electrochromic polymers, involving the use of this compound, has led to the development of polymers with significant redox stability. These polymers show promising potential for high-performance electrochromic applications (Cho et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2,5-Bis(trimethylstannyl)thiophene is the formation of the hole transporting material (HTM) in organic electronic devices . This compound is majorly utilized as a copolymer in the polymerization of new thieno(3,2-b)thiophene based polymers .
Mode of Action
This compound: interacts with its targets by being used as a copolymer in the synthesis of thiophene based materials . This interaction results in the formation of the hole transporting material (HTM) with improved charge mobility .
Biochemical Pathways
The biochemical pathways affected by This compound involve the synthesis of polythiophenes based fluorinated polymers for optoelectronic applications . The downstream effects of these pathways contribute to the fabrication of organic electronic devices such as organic field effect transistors (OFETs), organic thin film transistors (OTFTs) and organic photovoltaic cells (OPVs) .
Result of Action
The molecular and cellular effects of This compound’s action result in the formation of the hole transporting material (HTM) with improved charge mobility . This leads to the fabrication of organic electronic devices with enhanced performance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the compound’s performance in the formation of HTM can be affected by ambient conditions
Biochemical Analysis
Biochemical Properties
2,5-Bis(trimethylstannyl)thiophene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes and proteins involved in electron transfer processes. The compound’s trimethylstannyl groups facilitate its binding to specific sites on enzymes, thereby influencing their activity. For instance, this compound can inhibit the activity of certain oxidoreductases by binding to their active sites, leading to a decrease in electron transfer efficiency .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors and altering their binding affinity to DNA. This results in changes in the expression levels of genes involved in metabolic pathways and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and transcription factors, thereby modulating their activity. The trimethylstannyl groups of the compound facilitate its binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and altering their DNA-binding properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Prolonged exposure to light and air can lead to gradual degradation, resulting in the formation of by-products that may affect its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with no significant changes in physiological parameters. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in hematological parameters. Threshold effects have been observed, with toxic effects becoming more pronounced at doses exceeding a certain threshold .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an electron transfer mediator. The compound interacts with enzymes such as oxidoreductases, influencing their activity and thereby affecting metabolic flux. Additionally, this compound can alter the levels of metabolites involved in energy production and redox balance, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to membrane transporters, facilitating its uptake into cells. Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as mitochondria and the endoplasmic reticulum, through interactions with targeting signals. Additionally, post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound within the cell .
Properties
IUPAC Name |
trimethyl-(5-trimethylstannylthiophen-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2S.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRPPVXJVZKJON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)[Sn](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20SSn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511198 | |
Record name | (Thiene-2,5-diyl)bis(trimethylstannane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86134-26-1 | |
Record name | (Thiene-2,5-diyl)bis(trimethylstannane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trimethyl-(5-trimethylstannylthiophen-2-yl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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